4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a 6-nitrobenzo[d]thiazol-2-yl group at the N-position and a 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl) moiety at the para position of the benzamide (Fig. 1). The furan-2-ylmethyl and methyl groups on the sulfamoyl substituent may influence solubility, metabolic stability, and target selectivity .
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S2/c1-23(12-15-3-2-10-30-15)32(28,29)16-7-4-13(5-8-16)19(25)22-20-21-17-9-6-14(24(26)27)11-18(17)31-20/h2-11H,12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNXUHWLFHROFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the amine with furan-2-ylmethyl chloride under basic conditions.
Nitrobenzo[d]thiazole Substitution: The final step involves the coupling of the intermediate with 6-nitrobenzo[d]thiazole, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The nitro group on the benzo[d]thiazole can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of benzo[d]thiazole.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. The presence of the nitrobenzo[d]thiazole moiety suggests it could interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.
Medicine
Medicinally, 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the furan and nitrobenzo[d]thiazole groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic molecule characterized by its diverse functional groups, which suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a sulfonamide group, a furan moiety, and a nitro-substituted benzo[d]thiazole. These structural components are known for their interactions with various biological targets, making them candidates for drug development.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Studies have indicated that related compounds exhibit significant antibacterial activity, which may extend to this molecule as well.
Anticancer Potential
Compounds containing furan and thiazole rings have been investigated for their anticancer properties. For instance, similar derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that the compound may possess anticancer activity . The presence of the nitro group is also associated with enhanced biological activity in certain contexts.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, derivatives with similar structures have shown promise as inhibitors of proteases linked to viral infections, such as SARS-CoV-2 . The structure-activity relationship (SAR) studies suggest that modifications to the furan or thiazole moieties can significantly impact inhibitory potency.
Synthesis and Evaluation
The synthesis of this compound typically involves several steps:
- Formation of the furan-2-ylmethylamine through reductive amination.
- Reaction with sulfonyl chloride to produce the sulfonamide intermediate.
- Coupling with 6-nitrobenzo[d]thiazole to form the final product.
These synthetic routes require careful optimization to yield high-purity products suitable for biological evaluation.
Case Studies
- Antimicrobial Activity : A study evaluated a series of sulfonamide derivatives against various bacterial strains, demonstrating that compounds with similar furan and thiazole functionalities exhibited significant antibacterial activity, supporting the hypothesis that our compound may also be effective.
- Cytotoxicity Assessment : In vitro studies on related compounds indicated low cytotoxicity against normal human cells while effectively inhibiting cancer cell proliferation. This suggests a favorable therapeutic window for further development .
- Enzymatic Inhibition : Research on structurally similar compounds has shown promising results in inhibiting viral proteases, particularly in the context of COVID-19 treatment strategies. The findings indicate that modifications in the substituents can enhance inhibitory effects significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
